N-(3-Isopropylphenyl)tetrahydro-2H-pyran-4-amine N-(3-Isopropylphenyl)tetrahydro-2H-pyran-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13410683
InChI: InChI=1S/C14H21NO/c1-11(2)12-4-3-5-14(10-12)15-13-6-8-16-9-7-13/h3-5,10-11,13,15H,6-9H2,1-2H3
SMILES: CC(C)C1=CC(=CC=C1)NC2CCOCC2
Molecular Formula: C14H21NO
Molecular Weight: 219.32 g/mol

N-(3-Isopropylphenyl)tetrahydro-2H-pyran-4-amine

CAS No.:

Cat. No.: VC13410683

Molecular Formula: C14H21NO

Molecular Weight: 219.32 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Isopropylphenyl)tetrahydro-2H-pyran-4-amine -

Specification

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
IUPAC Name N-(3-propan-2-ylphenyl)oxan-4-amine
Standard InChI InChI=1S/C14H21NO/c1-11(2)12-4-3-5-14(10-12)15-13-6-8-16-9-7-13/h3-5,10-11,13,15H,6-9H2,1-2H3
Standard InChI Key RBAJACNWZZESOC-UHFFFAOYSA-N
SMILES CC(C)C1=CC(=CC=C1)NC2CCOCC2
Canonical SMILES CC(C)C1=CC(=CC=C1)NC2CCOCC2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a six-membered tetrahydro-2H-pyran ring (a cyclic ether with one oxygen atom) fused to an amine group at the 4-position. The phenyl ring attached via the amine is substituted with an isopropyl group at the 3-position, distinguishing it from its 4-isopropylphenyl analog. The molecular formula is C₁₄H₂₁NO, with a molecular weight of 219.32 g/mol.

Stereochemical Considerations

The tetrahydro-2H-pyran ring adopts a chair conformation, with the amine group occupying an equatorial position to minimize steric strain . The isopropyl substituent on the phenyl ring introduces steric hindrance, potentially influencing binding interactions in biological systems .

Synthesis and Optimization Strategies

Key Synthetic Routes

While no direct synthesis of N-(3-isopropylphenyl)tetrahydro-2H-pyran-4-amine is documented, analogous methods for pyran-4-amine derivatives suggest a multi-step approach:

  • Ring Formation: Cyclization of hydroxypropionate derivatives with ethyl acrylate under basic conditions (e.g., K₂CO₃ in tetrahydrofuran) yields intermediate diesters .

  • Condensation: Di Keman condensation at low temperatures (-10°C to 0°C) with strong bases like sodium etholate generates the pyran ring .

  • Amine Functionalization: Nucleophilic substitution or reductive amination introduces the 3-isopropylphenyl group to the pyran-4-amine core .

Reaction Optimization

  • Solvent Selection: Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances reaction efficiency for intermediate diesters .

  • Yield Improvements: Stoichiometric control (1:1 molar ratio of reactants) and low-temperature condensation minimize byproducts, achieving yields up to 68% in analogs .

Physicochemical and Spectroscopic Properties

Thermodynamic Parameters

PropertyValueSource
Melting Point89–92°C (predicted)
Boiling Point312°C (estimated)
LogP (Partition Coefficient)2.85
Solubility in Water0.12 mg/mL (25°C)

Spectroscopic Characterization

  • ¹H NMR: Distinct signals for pyran ring protons (δ 3.2–4.1 ppm), isopropyl methyl groups (δ 1.2 ppm), and aromatic protons (δ 6.8–7.4 ppm) .

  • IR Spectroscopy: Stretching vibrations at 3280 cm⁻¹ (N–H), 1605 cm⁻¹ (C=C aromatic), and 1120 cm⁻¹ (C–O–C) .

Pharmacological and Industrial Applications

Drug Discovery and Development

Pyran-4-amine derivatives exhibit neurological activity, acting as modulators of GPCRs (G-protein-coupled receptors) such as the apelin receptor (APJ) . Structural analogs demonstrate:

  • Cardiovascular Effects: Orally bioavailable agonists with EC₅₀ values < 25 nM in calcium mobilization assays .

  • Anticancer Potential: Triazole-linked glycohybrids derived from pyran-4-amine scaffolds show inhibitory activity against MCF-7 breast cancer cells (IC₅₀ = 15.3 µM) .

Agrochemical Applications

As a pesticide adjuvant, the compound enhances herbicide penetration through lipid bilayers, reducing environmental persistence .

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